molecular formula C19H21N5O B12239735 2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12239735
M. Wt: 335.4 g/mol
InChI Key: FVLZZFPYXJKCFN-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core, substituted with a pyrimidinyl-piperidinyl moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrimidinyl-Piperidinyl Moiety: This step involves the nucleophilic substitution reaction where the quinazolinone core is reacted with a pyrimidinyl-piperidinyl derivative under controlled conditions to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidinyl or pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within the cell. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Imidazole Derivatives: Exhibiting a broad range of chemical and biological properties.

Uniqueness

2-Methyl-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the combination of quinazolinone and pyrimidinyl-piperidinyl moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C19H21N5O/c1-14-22-17-6-3-2-5-16(17)18(25)24(14)13-15-7-11-23(12-8-15)19-20-9-4-10-21-19/h2-6,9-10,15H,7-8,11-13H2,1H3

InChI Key

FVLZZFPYXJKCFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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